![molecular formula C11H15N7O3 B5803753 6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol
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Overview
Description
This compound is part of a broader class of chemicals that include triazines and pyridazinols, known for their diverse chemical reactions and potential applications in various fields due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, cycloalkylation, and nucleophilic substitution reactions, to construct the complex molecular architecture characteristic of triazines and pyridazinols (Gaby et al., 2003).
Molecular Structure Analysis
Structural analyses of similar compounds reveal that triazine derivatives often exhibit planarity due to π-conjugation, contributing to their stability and reactivity. The molecular conformation is frequently determined by intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for the compound's crystal structure (Lu et al., 2004).
Chemical Reactions and Properties
Triazines and related compounds undergo a variety of chemical reactions, including cyclocondensation, thermolysis, and rearrangements. These reactions are instrumental in synthesizing novel derivatives with potential applications in various domains (Dovlatyan et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the compound's molecular structure. For instance, the planarity and hydrogen bonding capacity can affect the compound's solubility and melting point.
Chemical Properties Analysis
The chemical properties of triazines and pyridazinols, including reactivity towards nucleophiles, electrophiles, and radicals, are determined by their functional groups and molecular structure. These compounds typically exhibit significant reactivity due to the presence of multiple reactive sites, enabling a wide range of chemical transformations (Wijtmans et al., 2004).
properties
IUPAC Name |
3-[[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O3/c1-17(2)9-12-10(18(3)20-4)14-11(13-9)21-8-6-5-7(19)15-16-8/h5-6H,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWORRMEYOOQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3(2H)-one |
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